1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde
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Overview
Description
1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidine ring, which in turn is bonded to an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety and the aldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-3-carboxaldehyde with a suitable amine can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the pyrrolidine ring and its subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions on the pyridine ring.
Major Products:
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyrrolidine-3-methanol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine-2-carbaldehyde: Similar structure but lacks the pyridine ring.
Pyridine-3-carboxaldehyde: Contains the pyridine ring but lacks the pyrrolidine moiety.
Pyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness: 1-(Pyridin-3-yl)pyrrolidine-3-carbaldehyde is unique due to the presence of both the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-pyridin-3-ylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-5-12(7-9)10-2-1-4-11-6-10/h1-2,4,6,8-9H,3,5,7H2 |
InChI Key |
WPMXFFVYRSILAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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